molecular formula C9H14N2O2S B12911746 5-Ethoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one CAS No. 88570-35-8

5-Ethoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one

Cat. No.: B12911746
CAS No.: 88570-35-8
M. Wt: 214.29 g/mol
InChI Key: HFFJGRJLOCXAHX-UHFFFAOYSA-N
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Description

5-Ethoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone class This compound is characterized by the presence of an ethoxy group at the 5-position, a methylthioethyl group at the 2-position, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between an appropriate β-keto ester and a guanidine derivative under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate.

    Attachment of the Methylthioethyl Group: The methylthioethyl group can be introduced through a nucleophilic substitution reaction using a suitable methylthioethyl halide and a base like sodium hydride.

Industrial Production Methods

Industrial production of 5-Ethoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methylthioethyl groups using nucleophiles such as amines, thiols, or halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, halides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

5-Ethoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.

    Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

5-Ethoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one can be compared with other pyrimidinone derivatives:

    Similar Compounds: 5-Methoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one, 5-Ethoxy-2-(1-(ethylthio)ethyl)pyrimidin-4(1H)-one.

    Uniqueness: The presence of both ethoxy and methylthioethyl groups in 5-Ethoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one provides unique chemical properties, making it distinct from other similar compounds.

Properties

CAS No.

88570-35-8

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

5-ethoxy-2-(1-methylsulfanylethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2O2S/c1-4-13-7-5-10-8(6(2)14-3)11-9(7)12/h5-6H,4H2,1-3H3,(H,10,11,12)

InChI Key

HFFJGRJLOCXAHX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(NC1=O)C(C)SC

Origin of Product

United States

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